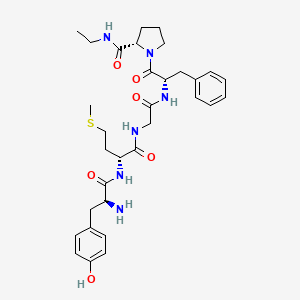
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide is a synthetic peptide compound with a molecular formula of C30H40N6O6S and a molecular weight of 612.7 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restoration of the original methionine-containing peptide.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: A similar peptide with a different amino acid sequence.
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide: Another analog with a methylated methionine residue.
Uniqueness
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of an N-ethyl-L-prolinamide residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
64267-99-8 |
|---|---|
分子式 |
C32H44N6O6S |
分子量 |
640.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H44N6O6S/c1-3-34-31(43)27-10-7-16-38(27)32(44)26(19-21-8-5-4-6-9-21)36-28(40)20-35-30(42)25(15-17-45-2)37-29(41)24(33)18-22-11-13-23(39)14-12-22/h4-6,8-9,11-14,24-27,39H,3,7,10,15-20,33H2,1-2H3,(H,34,43)(H,35,42)(H,36,40)(H,37,41)/t24-,25+,26-,27-/m0/s1 |
InChIキー |
RYBLREQAINMTIZ-XUJYPJAKSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)

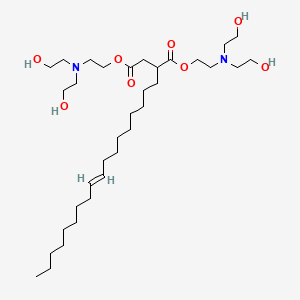
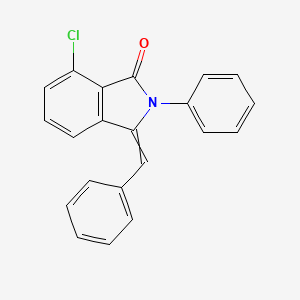
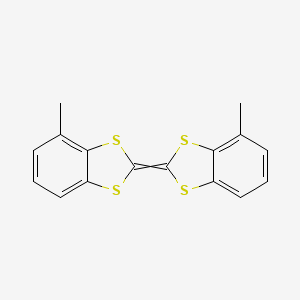
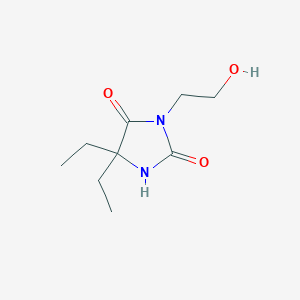
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
